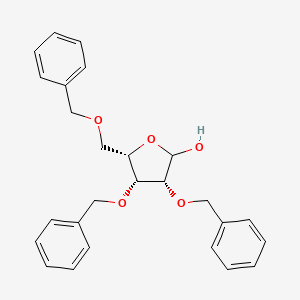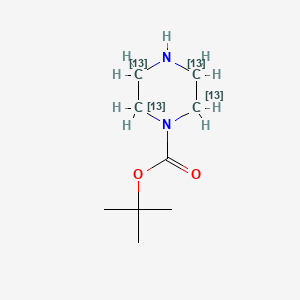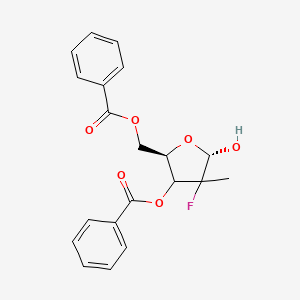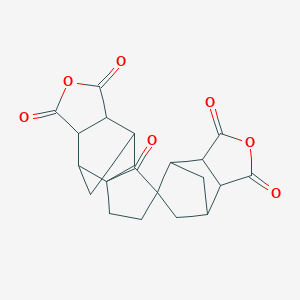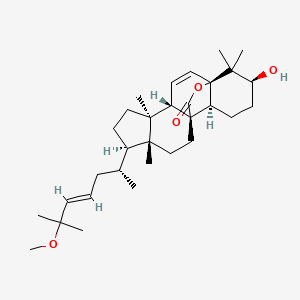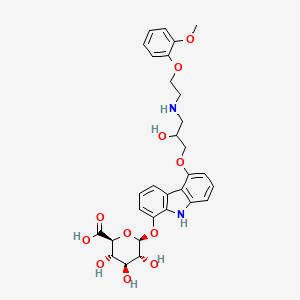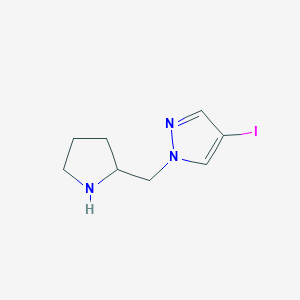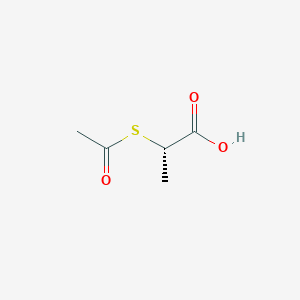
(S)-2-(Acetylthio)-propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Acetylthio)-propanoic Acid is an organic compound characterized by the presence of an acetylthio group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Acetylthio)-propanoic Acid typically involves the acetylation of thiol-containing precursors. One common method is the reaction of L-cysteine with acetic anhydride under mild conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a pH of around 7 to 8 to ensure optimal acetylation.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled environments to maintain the necessary reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: (S)-2-(Acetylthio)-propanoic Acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylthio group can be reduced to yield the corresponding thiol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(S)-2-(Acetylthio)-propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(Acetylthio)-propanoic Acid involves its interaction with various molecular targets. The acetylthio group can undergo deacetylation to release a thiol group, which can then participate in redox reactions or form disulfide bonds. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways.
類似化合物との比較
L-Cysteine: A naturally occurring amino acid with a thiol group.
N-Acetylcysteine: A derivative of L-cysteine with an acetyl group attached to the nitrogen atom.
2-Mercaptopropionic Acid: A compound with a similar structure but lacking the acetyl group.
Uniqueness: (S)-2-(Acetylthio)-propanoic Acid is unique due to its specific acetylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require precise chemical modifications.
特性
分子式 |
C5H8O3S |
|---|---|
分子量 |
148.18 g/mol |
IUPAC名 |
(2S)-2-acetylsulfanylpropanoic acid |
InChI |
InChI=1S/C5H8O3S/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m0/s1 |
InChIキー |
SQFDPVZBYCOAJO-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C(=O)O)SC(=O)C |
正規SMILES |
CC(C(=O)O)SC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
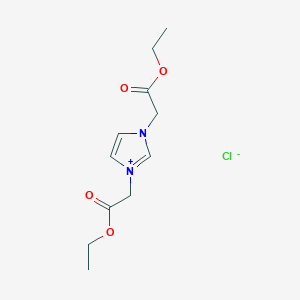
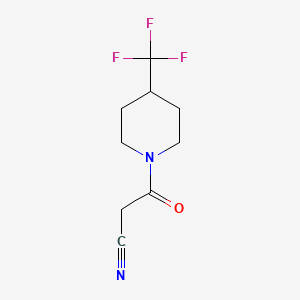
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
